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Compound of Interest

Compound Name: STING-IN-5

Cat. No.: B15610185 Get Quote

A Note to Researchers: Initial searches for the compound "STING-IN-5" did not yield any

specific information in the public domain. This may indicate a non-public internal designation, a

novel compound not yet described in the literature, or a possible misnomer.

This document instead focuses on a well-characterized, blood-brain barrier permeable STING

(Stimulator of Interferon Genes) inhibitor, C-176, as a representative tool for studying the role of

the STING pathway in neuroinflammation. The principles and protocols outlined here can be

adapted for other STING inhibitors as they become available.

Introduction to STING and Neuroinflammation
The STING signaling pathway is a critical component of the innate immune system, responsible

for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or

from damaged host cells. In the central nervous system (CNS), aberrant activation of the

STING pathway in glial cells, particularly microglia, is increasingly recognized as a key driver of

neuroinflammation. This chronic inflammatory state is a hallmark of numerous

neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and traumatic

brain injury.[1][2] Pharmacological inhibition of STING, therefore, presents a promising

therapeutic strategy to mitigate detrimental neuroinflammatory responses.[2]

C-176: A Covalent Inhibitor of Mouse STING
C-176 is a potent and selective small-molecule inhibitor of mouse STING.[3][4] Its mechanism

of action involves the covalent modification of cysteine residue 91 (Cys91) in the
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transmembrane domain of STING.[4] This modification blocks the palmitoylation of STING, a

critical step for its activation, clustering, and downstream signaling.[5] It is important to note that

C-176 is effective against mouse STING but not human STING, making it a valuable tool for

preclinical research in mouse models of neurological disease.[3][6]

Quantitative Data for C-176
The following table summarizes key quantitative data for C-176 from various studies.

Parameter Value
Species/Cell
Type

Condition Reference

In Vitro Activity

IC50 (STING

signaling)
~100 nM

Mouse

Embryonic

Fibroblasts

2'3'-cGAMP

stimulation
[6]

Effective

Concentration
0.1–2 µM

BV2 microglia-

like cells

c-di-GMP

stimulation
[7]

Effective

Concentration
20 µM

Bone-Marrow

Derived

Macrophages

(BMDMs)

mtDNA

stimulation
[4]

In Vivo

Administration

Dosage
750 nmol, single

intravenous dose

Male Mice (10-12

weeks old)

Controlled

Cortical Impact

(TBI model)

[2]

Pharmacokinetic

s

Property

Blood-Brain

Barrier

Permeable

Mouse [4]
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Key Experimental Protocols
Protocol 1: In Vitro Inhibition of STING in Microglia
This protocol describes how to assess the efficacy of C-176 in inhibiting STING activation in a

microglial cell line.

Objective: To determine the effect of C-176 on pro-inflammatory cytokine expression in

lipopolysaccharide (LPS) and MPP+ (a neurotoxin) stimulated BV2 microglial cells.

Materials:

BV2 murine microglial cell line

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

C-176 (prepared in DMSO)

Lipopolysaccharide (LPS)

MPP+ iodide

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Reagents for Western Blotting (antibodies for p-TBK1, TBK1, p-STING, STING, and loading

control like β-actin)

Procedure:

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2

incubator.

Pre-treatment: Seed BV2 cells in appropriate plates. Once they reach 70-80% confluency,

pre-treat the cells with C-176 (e.g., at concentrations ranging from 0.1 to 2 µM) or vehicle

(DMSO) for 30 minutes to 1 hour.[7]

Stimulation: After pre-treatment, stimulate the cells with a combination of LPS and MPP+ to

induce a pro-inflammatory response.[1]
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Incubation: Incubate the cells for a designated period (e.g., 8 hours for protein analysis, or a

shorter time for gene expression analysis).[7]

Sample Collection & Analysis:

Gene Expression: Harvest cells, extract total RNA, and perform qRT-PCR to measure the

mRNA levels of pro-inflammatory cytokines such as Tnf-α, Il-1β, and Cxcl10.[2]

Protein Analysis: Lyse the cells and perform Western blotting to assess the

phosphorylation of STING and its downstream kinase TBK1. A reduction in the p-

STING/STING and p-TBK1/TBK1 ratios indicates successful inhibition.[4][7]

Protocol 2: In Vivo Administration of C-176 in a Mouse
Model of Traumatic Brain Injury (TBI)
This protocol outlines the procedure for administering C-176 to mice following a surgically

induced TBI to assess its neuroprotective effects.

Objective: To evaluate the effect of C-176 on lesion size, motor deficits, and neuroinflammation

in a controlled cortical impact (CCI) mouse model of TBI.

Materials:

Male C57BL/6 mice (10-12 weeks old)

Controlled cortical impactor device

C-176

Saline (vehicle)

Anesthetics

Gait analysis system (e.g., DigiGait™)

Reagents for histology and immunohistochemistry

Procedure:
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TBI Induction: Anesthetize the mice and perform a craniotomy. Induce a moderate TBI using

a controlled cortical impactor. Sham-operated animals will undergo the same surgical

procedure without the impact.

C-176 Administration: Thirty minutes after the CCI, administer a single 750 nmol dose of C-

176 or an equivalent volume of saline (vehicle) intravenously.[2]

Behavioral Analysis: At 24 hours post-TBI, assess motor function and gait symmetry using a

system like DigiGait™.[2]

Tissue Collection and Analysis:

At 2 hours post-TBI, a cohort of mice can be euthanized, and brain tissue (striatum)

collected for qRT-PCR analysis of pro-inflammatory cytokine gene expression (Tnf-α, Il-1β,

Cxcl10).[2]

At 24 hours post-TBI, another cohort of mice can be euthanized. Perfuse the brains and

collect them for histological analysis to measure the cortical lesion area.[2]

Visualizing Pathways and Workflows
STING Signaling Pathway and Inhibition by C-176
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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